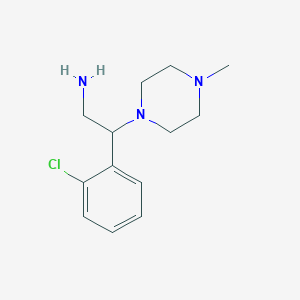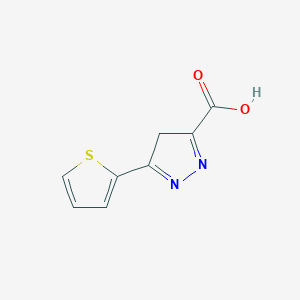
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide is an organic compound characterized by the presence of a bromophenyl group attached to a hydroxy-methylpropanamide moiety
Mécanisme D'action
Target of Action
The primary target of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which plays a crucial role in the methylerythritol phosphate (MEP) pathway . This pathway is responsible for isoprene synthesis, vital to bacterial and parasitic metabolism and survival .
Mode of Action
The compound interacts with DXR, inhibiting its function . This interaction blocks the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP, a critical step in the MEP pathway . The inhibition of DXR disrupts the MEP pathway, affecting the survival and growth of the pathogens .
Biochemical Pathways
The MEP pathway, affected by the action of this compound, is responsible for the synthesis of isoprenes . These compounds are essential for the survival and growth of certain bacteria and parasites . By inhibiting DXR and disrupting the MEP pathway, the compound can effectively hinder the growth and proliferation of these pathogens .
Result of Action
The primary result of the compound’s action is the inhibition of the MEP pathway, leading to a disruption in the growth and survival of certain bacteria and parasites . This makes this compound a potential candidate for the development of new antimicrobial drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide typically involves the condensation of 4-bromoaniline with 2-hydroxy-2-methylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amide can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.
Material Science: Used as a building block for synthesizing liquid crystalline polymers and other advanced materials.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits promising antimicrobial properties.
Uniqueness
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide is unique due to its specific structural features that confer distinct reactivity and biological activity. The presence of both hydroxy and amide functionalities allows for diverse chemical modifications and interactions with biological targets .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOSVODKMPTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)
![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)
Amine Hydrochloride](/img/structure/B3165826.png)
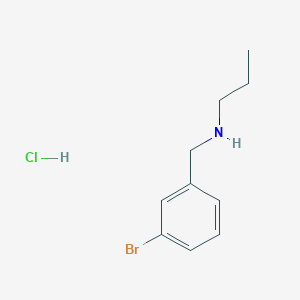
Amine Hydrochloride](/img/structure/B3165842.png)
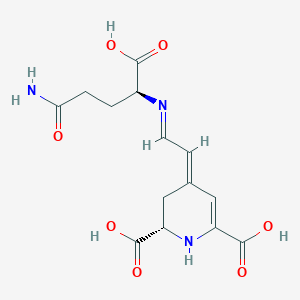
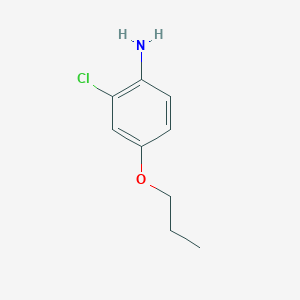

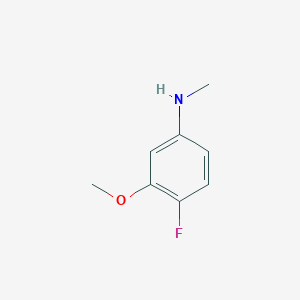

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)
